Ethyl 8-aminooctanoate

概要

説明

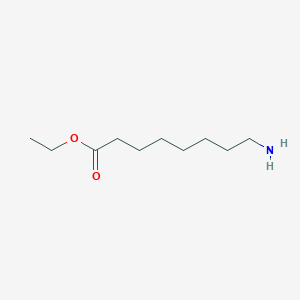

Ethyl 8-aminooctanoate is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol. It is an ester derivative of 8-aminooctanoic acid, featuring an amino group at the end of its carbon chain.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 8-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 8-aminooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the resulting ester is distilled off .

Another method involves the reduction of mthis compound using a palladium on carbon (Pd/C) catalyst in water at elevated temperatures (around 177°C) for a couple of hours . This process yields 8-aminooctanoic acid, which can then be esterified to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired purity levels for industrial applications .

化学反応の分析

Ester Hydrolysis (Saponification)

The ethyl ester group undergoes hydrolysis under basic conditions to yield 8-aminooctanoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Reagents/Conditions :

-

2 N NaOH in methanol/THF mixture

-

Room temperature or mild heating (40–60°C)

Example :

Ethyl 8-aminooctanoate → 8-Aminooctanoic acid

Yield : 75–85% (depending on reaction time and purity)

Amide Bond Formation

The amino group participates in nucleophilic substitution reactions to form stable amides, often used in peptide-like compound synthesis.

Reagents/Conditions :

-

Methylamine or ethylamine

-

Coupling agents: HOBt (Hydroxybenzotriazole)/EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Solvent: Dichloromethane (DCM)

-

Reaction time: 12–24 hours at room temperature

Example :

this compound + Methylamine → N-Methyl-8-aminooctanoamide

Yield : ~69%

Microwave-Assisted Modifications

Microwave irradiation enhances reaction efficiency for synthesizing derivatives.

Reagents/Conditions :

-

Microwave apparatus at 120°C

-

Solvent: Methanol/water mixture

-

Catalysts: Palladium on carbon (Pd/C)

Application :

Used to prepare intermediates for antiviral agents, with improved reaction times (minutes vs. hours) .

Halogenation and Subsequent Functionalization

The compound can undergo halogenation for further derivatization.

Reagents/Conditions :

-

Bromine or iodine in acetic acid

-

Phase-transfer catalyst: Tetrabutylammonium bromide (Bu₄NBr)

-

Solvent: Acetonitrile

Example :

this compound + Silver acetate → Diacetoxy ester derivatives

Yield : 60–70%

Metabolic Stability Studies

This compound derivatives were evaluated for metabolic stability in human liver microsomes.

Key Findings :

-

Cyclic secondary amines at the amide position significantly enhance stability.

-

Derivatives with bulkier substituents exhibit longer half-lives (t₁/₂ > 120 minutes) compared to unmodified analogs (t₁/₂ < 30 minutes) .

Biological Implications

-

Antiviral Activity : Derivatives of this compound showed enhanced efficacy against HIV-1 when functional groups were optimized for target binding .

-

Drug Delivery : Incorporation into lipid nanoparticles improved mRNA delivery efficiency, suggesting utility in therapeutic formulations .

Comparative Reactivity

This compound’s reactivity differs from shorter-chain analogs due to its elongated hydrophobic chain:

-

Reduced Polarity : Slower hydrolysis rates compared to ethyl 6-aminohexanoate.

-

Steric Effects : Bulkier chain limits accessibility in某些 catalytic reactions.

科学的研究の応用

Ethyl 8-aminooctanoate is extensively employed in scientific research due to its versatile properties. Some of its applications include:

Chemistry: It serves as a precursor for the synthesis of bioactive molecules, such as peptides and peptidomimetics, which have diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties.

Biology: The compound is used in studies related to fatty acid metabolism and the urea cycle, as it is a known human metabolite.

Industry: this compound is used in materials science for the development of novel materials with specific properties.

作用機序

The mechanism of action of ethyl 8-aminooctanoate involves its interaction with specific molecular targets and pathways. As an omega-amino acid derivative, it can participate in various biochemical processes. For instance, it may act as a precursor for the synthesis of bioactive molecules that interact with cellular receptors, enzymes, or other proteins, thereby exerting their effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

類似化合物との比較

Ethyl 8-aminooctanoate can be compared with other similar compounds, such as:

8-Aminooctanoic acid: The parent compound, which lacks the ester group.

Mthis compound: A methyl ester derivative with similar properties.

This compound hydrochloride: A hydrochloride salt form of the compound.

These compounds share structural similarities but differ in their functional groups and properties. This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications.

生物活性

Ethyl 8-aminooctanoate (EAO) is an organic compound recognized for its structural features that allow it to engage in various biological activities. This compound, characterized by an octanoic acid backbone with an ethyl ester group and an amino group at the eighth carbon position, has garnered attention for its potential applications in biochemistry and pharmacology.

This compound has the following chemical properties:

- Chemical Formula : C₁₀H₁₉NO₂

- Molecular Weight : Approximately 185.26 g/mol

- Structure : Contains an amino group at the end of its carbon chain, classifying it as an omega-amino acid.

Synthesis Methods

- Esterification : A common method involves the reaction between 8-aminooctanoic acid and ethanol in the presence of a catalyst like sulfuric acid under reflux conditions.

- Reduction : Another approach utilizes palladium on carbon (Pd/C) as a catalyst to reduce the compound at elevated temperatures.

These methods facilitate the efficient production of EAO while minimizing side reactions, making it suitable for various applications in organic synthesis and biochemical pathways .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : EAO has been shown to possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Antioxidant Effects : The compound may function as an antioxidant, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that EAO could have neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

The mechanism by which EAO exerts its biological effects involves its interaction with various molecular targets. As an omega-amino acid derivative, it can participate in biochemical processes such as:

- Acting as a precursor for bioactive molecules that interact with cellular receptors and enzymes.

- Influencing fatty acid metabolism and the urea cycle, given its classification as a human metabolite .

Case Studies and Research Findings

Several studies have investigated the biological activities and applications of this compound:

Study on Antiviral Activity

A study focused on derivatives of 8-aminooctanoic acid demonstrated that modifications to the side chain significantly impacted antiviral activity against HIV-1. The presence of specific functional groups enhanced efficacy, suggesting that EAO could serve as a scaffold for developing potent antiviral agents .

Research on mRNA Delivery Systems

In another investigation, EAO was incorporated into lipid nanoparticles for mRNA delivery. The results indicated improved pharmacokinetic profiles and expression levels when compared to traditional delivery systems, highlighting its potential role in enhancing mRNA-based therapies .

Comparative Analysis

To better understand the significance of this compound, it can be compared with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Omega-amino acid | Antimicrobial, Antioxidant |

| 8-Aminooctanoic Acid | Parent compound | Similar biological activities |

| Mthis compound | Methyl ester derivative | Potentially similar properties |

This comparison illustrates how structural variations can influence biological activity and potential applications in medicinal chemistry.

特性

IUPAC Name |

ethyl 8-aminooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEKHKUVUYSJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512164 | |

| Record name | Ethyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51227-18-0 | |

| Record name | Ethyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。